

Investigating the Downstream Signaling Effects of TAS-120 (Futibatinib): A Technical Guide

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Compound of Interest

Compound Name: TAS-120

Cat. No.: B1150175

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Abstract

TAS-120, also known as futibatinib, is a potent, orally bioavailable, and irreversible small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Dysregulation of the FGFR signaling pathway is a known oncogenic driver in a variety of solid tumors.[1] **TAS-120** covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of FGFR-mediated signal transduction pathways.[1][3] This technical guide provides an in-depth overview of the downstream signaling effects of **TAS-120**, methodologies for its investigation, and a summary of its preclinical efficacy.

Mechanism of Action and Downstream Signaling

TAS-120 exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of all four FGFR subtypes.[4] FGFRs are a family of receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and angiogenesis.[5][6] Aberrant FGFR signaling, through mechanisms such as gene amplification, chromosomal translocations, or activating mutations, leads to constitutive activation of these pathways, driving tumorigenesis.[1]

By blocking the ATP-binding pocket of FGFRs, **TAS-120** effectively abrogates the phosphorylation of key downstream effector proteins.[1] The two primary signaling cascades

inhibited by **TAS-120** are the RAS-MAPK pathway and the PI3K-AKT pathway.[1][7]

Inhibition of the RAS-MAPK Pathway

Inhibition of FGFR by **TAS-120** prevents the phosphorylation of FRS2, a key docking protein.[3] This, in turn, blocks the recruitment of Grb2 and Sos, leading to the inactivation of RAS.[1] The subsequent dephosphorylation of RAF, MEK, and ERK results in the suppression of cell proliferation.[3]

Inhibition of the PI3K-AKT Pathway

TAS-120-mediated inhibition of FGFR also blocks the activation of the PI3K-AKT pathway.[7] This leads to decreased phosphorylation of AKT and its downstream targets, such as mTOR, which are critical for cell survival and growth.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of **TAS-120** (Futibatinib)

Target	IC50 (nM)	Cancer Type	Cell Line	FGFR Alteration	Reference
FGFR1	1.8 - 3.9	-	-	-	[1] [9]
FGFR2	1.3 - 1.4	Gastric Cancer	SNU-16	FGFR2 Amplification	[1]
Gastric Cancer	KATO III	FGFR2 Amplification	[1]	FGFR3 Fusion	[1]
Breast Cancer	MFM-223	FGFR2 Amplification	[1]		
FGFR3	1.6	Bladder Cancer	RT112/84		
Multiple Myeloma	OPM-2	FGFR3 Translocation	[1]	FGFR3 Translocation	[1]
Multiple Myeloma	KMS-11	FGFR3 Translocation	[1]		
FGFR4	3.7 - 8.3	-	-	-	[1] [9]

Table 2: Efficacy of TAS-120 in Xenograft Models

Cancer Type	FGFR Aberration	Xenograft Model	Treatment Dose & Schedule	Outcome	Reference
Cholangiocarcinoma	FGFR2 fusion	Nude mouse	20 mg/kg, QD, PO	Strong antitumor efficacy	[4]
Gastric Cancer	FGFR2 amplification	Nude mouse	20 mg/kg, QD, PO	Significant tumor growth inhibition	[4]
Bladder Cancer	FGFR3 fusion	Nude mouse	20 mg/kg, QD, PO	Significant tumor growth inhibition	[4]

Experimental Protocols

In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol determines the biochemical potency of **TAS-120** against FGFR kinases.[1]

- Materials:
 - Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
 - Poly(Glu, Tyr) 4:1 peptide substrate
 - ATP
 - **TAS-120** (Futibatinib)
 - ADP-Glo™ Kinase Assay kit (Promega)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of **TAS-120** in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be $\leq 1\%$.
 - Add 2.5 μL of **TAS-120** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.
 - Initiate the kinase reaction by adding 2.5 μL of ATP solution. The final ATP concentration should be at or near the K_m for each enzyme.
 - Incubate the plate at room temperature for 60 minutes.
 - Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **TAS-120** concentration and determine the IC50 value using a dose-response curve.[\[1\]](#)

Cell Viability Assay (MTT Assay)

This protocol measures the effect of **TAS-120** on the proliferation of FGFR-dependent cancer cell lines.[\[5\]](#)

- Materials:
 - FGFR-aberrant cancer cell lines (e.g., SNU-16, KATO III)
 - Complete cell culture medium
 - **TAS-120** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO)
 - 96-well cell culture plates
- Procedure:
 - Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
 - Prepare serial dilutions of **TAS-120** in culture medium and add to the appropriate wells.
 - Incubate the plate for 72 hours at 37°C.
 - Add 10 μ L of MTT solution to each well and incubate for 4 hours.

- Remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[\[10\]](#)

Western Blot Analysis

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors.[\[5\]](#)

- Materials:
 - FGFR-dependent cancer cell lines
 - **TAS-120**
 - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
 - HRP-conjugated secondary antibodies
 - PVDF or nitrocellulose membranes
 - Chemiluminescent substrate
- Procedure:
 - Plate cells and grow to 70-80% confluency. Treat with various concentrations of **TAS-120** for the desired time.
 - Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Determine protein concentration using a BCA assay.

- Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[\[5\]](#)

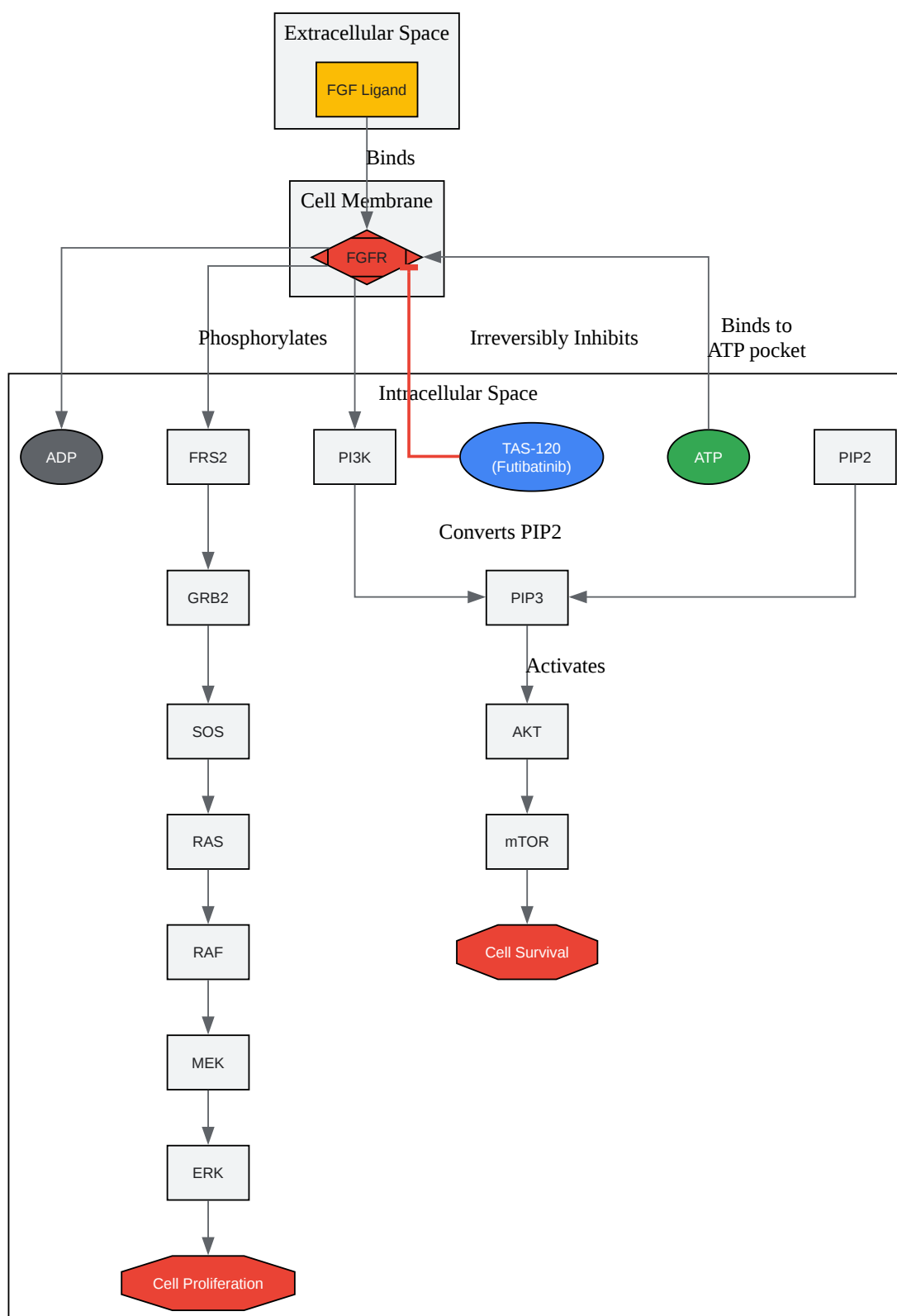
Xenograft Model Protocol

This protocol outlines the in vivo evaluation of **TAS-120**.[\[4\]](#)

- Materials:
 - Immunodeficient mice (e.g., nude or NOD/SCID)
 - Cancer cell line with a known FGFR alteration
 - Matrigel (optional)
 - **TAS-120** formulation for oral gavage
- Procedure:
 - Subcutaneously inject 1×10^6 to 1×10^7 cancer cells into the flank of each mouse.
 - Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
 - Randomize animals into treatment and control groups.
 - Administer **TAS-120** (e.g., 20 mg/kg) or vehicle control daily via oral gavage.[\[4\]](#)
 - Measure tumor volume and body weight 2-3 times per week.

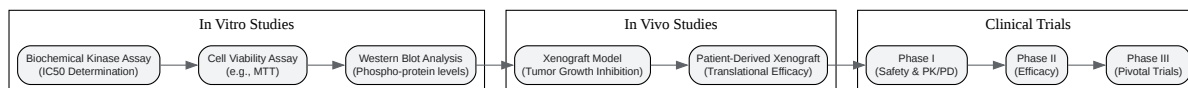
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, western blot).[4]

Visualizations



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Caption: **TAS-120** Mechanism of Action.



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Caption: Drug Development Workflow for **TAS-120**.

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